2-amino-N-(2-methoxyethyl)benzamide

Catalog No.
S690495
CAS No.
459836-89-6
M.F
C10H14N2O2
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-N-(2-methoxyethyl)benzamide

CAS Number

459836-89-6

Product Name

2-amino-N-(2-methoxyethyl)benzamide

IUPAC Name

2-amino-N-(2-methoxyethyl)benzamide

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C10H14N2O2/c1-14-7-6-12-10(13)8-4-2-3-5-9(8)11/h2-5H,6-7,11H2,1H3,(H,12,13)

InChI Key

NOIFBUUFNRHQDC-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=CC=C1N

Canonical SMILES

COCCNC(=O)C1=CC=CC=C1N

2-amino-N-(2-methoxyethyl)benzamide is an organic compound characterized by its molecular formula C10H14N2O2C_{10}H_{14}N_{2}O_{2} and a molecular weight of 194.23 g/mol. This compound features an amino group, a methoxyethyl substituent, and a benzamide structure, making it a member of the aminobenzamide family. Its structure can be visualized as a benzene ring attached to an amide functional group, which in turn is linked to a 2-methoxyethyl group. The presence of these functional groups suggests potential reactivity and biological activity, which has drawn interest in various fields, including medicinal chemistry and biochemistry .

  • No safety data sheets (SDS) are publicly available for 2-amino-N-(2-methoxyethyl)benzamide. As with any unknown compound, exercise caution when handling and follow general laboratory safety protocols.
Due to its functional groups:

  • Acylation Reactions: The amino group can react with acyl chlorides to form N-acyl derivatives.
  • N-Alkylation: The amino group can also undergo alkylation, allowing for the introduction of different alkyl chains.
  • Condensation Reactions: This compound can react with aldehydes or ketones to form imines or related compounds, often used in the synthesis of more complex molecules .

The synthesis of 2-amino-N-(2-methoxyethyl)benzamide typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available anilines and methoxyethyl halides.
  • Reductive Alkylation: Anilines are reacted with appropriate aldehydes or ketones under reductive conditions to form the corresponding amine.
  • Benzoylation: The resulting amine is then subjected to benzoylation using benzoyl chloride.
  • Purification: Final products are purified through methods such as flash chromatography or high-performance liquid chromatography (HPLC) .

2-amino-N-(2-methoxyethyl)benzamide finds applications primarily in:

  • Proteomics Research: Used as a reagent in studies involving protein interactions and modifications.
  • Pharmaceutical Development: Potential lead compound for developing new therapeutic agents targeting various diseases .
  • Chemical Synthesis: Acts as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving 2-amino-N-(2-methoxyethyl)benzamide focus on its binding affinity to biological targets, including enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. Techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are often employed to elucidate these interactions .

Several compounds share structural similarities with 2-amino-N-(2-methoxyethyl)benzamide. These include:

Compound NameStructure FeaturesUnique Properties
4-Amino-N-(2-methoxyethyl)benzamideSimilar methoxyethyl groupPotentially different biological activity due to para substitution
2-Amino-N-(4-methoxyphenyl)benzamideMethoxy group at para positionKnown for anticancer properties
N-(2-Aminoethyl)-N-benzylbenzamideDifferent alkyl substitutionExhibits strong enzyme inhibition

These compounds illustrate the diversity within the aminobenzamide family, highlighting how variations in substituents can lead to distinct biological activities and chemical reactivities .

XLogP3

0.4

Dates

Modify: 2023-08-15

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